

# Technical Guide to the Chemical Properties of 9-Methylanthracene (CAS 779-02-2)

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## Compound of Interest

Compound Name: 9-Methylanthracene

Cat. No.: B110197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **9-Methylanthracene** (CAS 779-02-2). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in clear tabular format, and detailed experimental protocols for key analytical methods are provided.

## Core Chemical Properties

**9-Methylanthracene** is a polycyclic aromatic hydrocarbon (PAH) characterized by a methyl group substituted on the anthracene core. This substitution influences its physical and chemical behaviors, distinguishing it from the parent anthracene molecule.

## Physicochemical Data

The key physicochemical properties of **9-Methylanthracene** are summarized in the table below. These values have been compiled from various sources and represent typical data for this compound.

Property	Value	Units
Molecular Formula	C <sub>15</sub> H <sub>12</sub>	
Molecular Weight	192.26	g/mol
Appearance	Yellow to gold crystalline solid	
Melting Point	77 - 79	°C
Boiling Point	196 - 197 (at 12 mmHg)	°C
Density	1.066	g/mL at 25 °C
Solubility	Insoluble in water. Soluble in toluene and benzene.	
Flash Point	Not applicable	

## Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of **9-Methylanthracene** are outlined below. These protocols are based on standard laboratory practices and analytical techniques.

### Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of solid **9-Methylanthracene**.

Materials:

- **9-Methylanthracene** sample, finely powdered
- Capillary tubes (one end sealed)
- Melting point apparatus with a calibrated thermometer or digital sensor
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **9-Methylanthracene** sample is completely dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
- **Capillary Loading:** Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:**
  - For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
  - For a more precise measurement, heat the sample to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.<sup>[1][2]</sup>

## Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of **9-Methylanthracene** at a specific pressure.

Materials:

- **9-Methylanthracene** sample
- Small test tube (fusion tube)
- Capillary tube (one end sealed)
- Thiele tube filled with mineral oil

- Thermometer
- Bunsen burner or micro-burner

Procedure:

- Sample Preparation: Place a small amount (0.5-1 mL) of **9-Methylanthracene** into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Clamp the assembly in the Thiele tube so that the thermometer bulb and sample are immersed in the mineral oil. Gently heat the side arm of the Thiele tube with a small flame.
- Observation: As the oil heats, the sample will warm up, and a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
- Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.<sup>[3][4][5][6]</sup>

## **<sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation of **9-Methylanthracene**.

Materials:

- **9-Methylanthracene** sample (5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C)
- Deuterated solvent (e.g., CDCl<sub>3</sub>)

- NMR tube
- Pipette
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve the **9-Methylanthracene** sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans will be required. A proton-decoupled sequence is typically used.
- Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid **9-Methylanthracene** to identify functional groups.

Materials:

- **9-Methylanthracene** sample (1-2 mg)
- Potassium bromide (KBr), IR grade (100-200 mg)
- Agate mortar and pestle
- Pellet press and die
- FT-IR spectrometer

Procedure:

- Sample Preparation:
  - Dry the KBr thoroughly in an oven to remove any moisture.
  - Place 1-2 mg of the **9-Methylanthracene** sample in the agate mortar and grind it to a fine powder.
  - Add 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by gentle grinding.
- Pellet Formation:
  - Transfer a portion of the mixture to the die of the pellet press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectral Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: The resulting spectrum shows the infrared absorption bands characteristic of the molecular vibrations of **9-Methylanthracene**.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **9-Methylanthracene** and to quantify it in a mixture.

Materials:

- **9-Methylanthracene** sample
- Appropriate solvent (e.g., dichloromethane, hexane)
- GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent)
- Autosampler vials

Procedure:

- Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to a final concentration appropriate for GC-MS analysis (typically in the  $\text{ng}/\mu\text{L}$  to  $\text{pg}/\mu\text{L}$  range).
- Instrumental Conditions:
  - Injector: Splitless mode, temperature  $\sim 280\text{-}300\text{ }^{\circ}\text{C}$ .
  - Carrier Gas: Helium at a constant flow rate (e.g.,  $1.0\text{-}1.5\text{ mL/min}$ ).
  - Oven Temperature Program: A typical program for PAHs starts at a lower temperature (e.g.,  $60\text{-}80\text{ }^{\circ}\text{C}$ ), holds for a few minutes, and then ramps up to a final temperature of around  $300\text{-}320\text{ }^{\circ}\text{C}$ .
  - Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of  $m/z$  50-500.

- Analysis: Inject 1  $\mu\text{L}$  of the sample solution into the GC-MS.
- Data Analysis: Identify **9-Methylanthracene** by its retention time and its characteristic mass spectrum, which should show a prominent molecular ion peak ( $m/z$  192). Quantification can be performed using an internal or external standard method.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

## High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify **9-Methylanthracene** in a sample mixture.

Materials:

- **9-Methylanthracene** sample
- HPLC-grade solvents (e.g., acetonitrile, water)
- HPLC system with a UV or fluorescence detector
- Reversed-phase C18 column

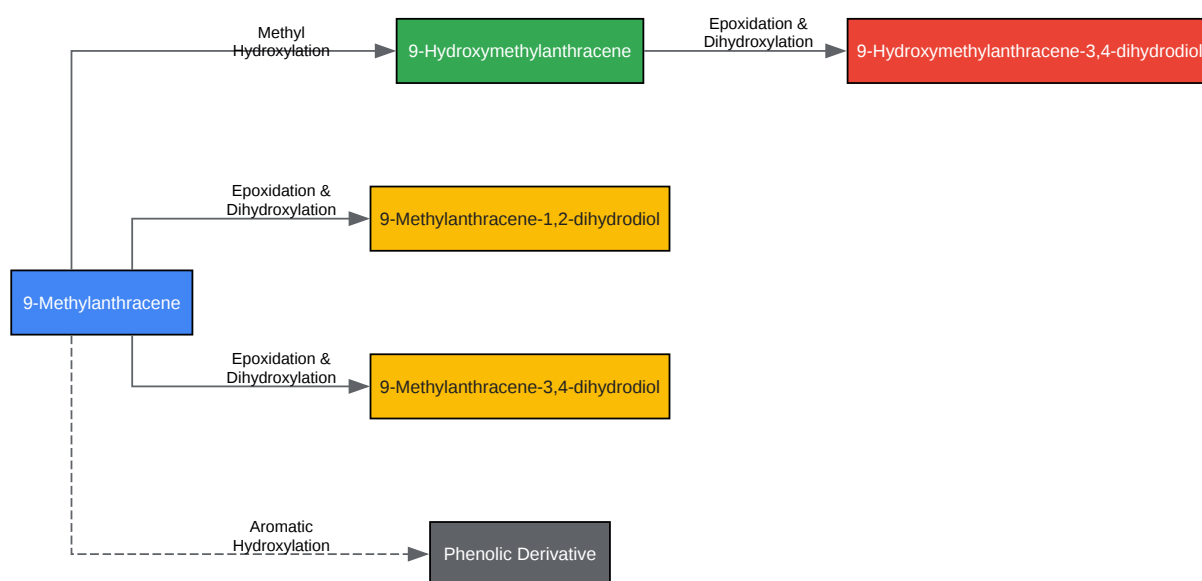
Procedure:

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45  $\mu\text{m}$  syringe filter to remove any particulate matter.
- Instrumental Conditions:
  - Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of PAHs.
  - Flow Rate: Typically 1.0 mL/min.
  - Column Temperature: Maintained at a constant temperature (e.g., 30-40  $^{\circ}\text{C}$ ) for reproducible retention times.
  - Detector:
    - UV Detector: Monitor at a wavelength where **9-Methylanthracene** has strong absorbance (e.g., 254 nm).

- Fluorescence Detector: Use an appropriate excitation and emission wavelength pair for higher sensitivity and selectivity.
- Analysis: Inject a known volume of the sample (e.g., 10-20 µL) onto the HPLC system.
- Data Analysis: Identify **9-Methylanthracene** by its retention time compared to a standard. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Metabolic Pathway

The metabolism of **9-Methylanthracene** has been studied in rat liver microsomal preparations. The primary metabolic routes involve oxidation of the methyl group and the aromatic ring system.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)



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